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The landscape of targeted cancer therapies is continually evolving, with a significant focus on

fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated

in various solid tumors. This guide provides a detailed comparison of the antibody-drug

conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2,

namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982

represents a distinct therapeutic modality as an ADC, a comparative analysis against small

molecule inhibitors offers valuable insights into the different strategies employed to target the

FGFR2 pathway.

Executive Summary
BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-

expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor

regression in various cancer models. However, its clinical development was halted in Phase I

due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib

and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown

clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being

investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the

mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide

a comprehensive resource for researchers in the field.
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Data Presentation
Table 1: Overview of BAY 1187982 and Comparator
FGFR2 Inhibitors
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Feature
BAY 1187982
(Aprutumab
Ixadotin)

Infigratinib Pemigatinib

Drug Type
Antibody-Drug

Conjugate (ADC)

Small Molecule

Kinase Inhibitor

Small Molecule

Kinase Inhibitor

Target

Fibroblast Growth

Factor Receptor 2

(FGFR2)

FGFR1, FGFR2,

FGFR3

FGFR1, FGFR2,

FGFR3

Mechanism of Action

Binds to FGFR2,

internalizes, and

releases a cytotoxic

auristatin payload,

leading to microtubule

disruption and

apoptosis.[1]

ATP-competitive

inhibitor of FGFR1-3,

blocking downstream

signaling pathways.

Potent, selective, oral

inhibitor of FGFR1, 2,

and 3.

Payload/Warhead Auristatin W derivative N/A N/A

Linker Non-cleavable N/A N/A

Indications

(Investigated)

FGFR2-positive solid

tumors, including

triple-negative breast

cancer and gastric

cancer.[3][4]

Cholangiocarcinoma

with FGFR2

fusions/rearrangement

s, gastric cancer.[6][7]

Cholangiocarcinoma

with FGFR2

fusions/rearrangement

s, myeloid/lymphoid

neoplasms with

FGFR1

rearrangement, and

metastatic

esophageal-gastric

junction/gastric

cancer.[9]

Development Status Phase I (Terminated)

[4][5]

Approved for

cholangiocarcinoma

(approval later

withdrawn for

business reasons);

Approved for

cholangiocarcinoma

and myeloid/lymphoid

neoplasms; Phase 2

for gastric cancer.[9]
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Phase 2 for gastric

cancer.[7][10]

Table 2: Preclinical Efficacy Data
Parameter BAY 1187982 Infigratinib Pemigatinib

In Vitro Potency

(IC50)

Sub-nanomolar to low

nanomolar range in

FGFR2-positive cell

lines.[1]

Potent inhibition of

FGFR

phosphorylation and

cell proliferation in

FGFR-dependent

cancer cell lines.

Inhibition of FGFR

phosphorylation and

cell proliferation in

FGFR-dependent cell

lines.

In Vivo Efficacy

(Xenograft Models)

Dose-dependent

tumor regression in

gastric (SNU-16) and

breast cancer (MFM-

223) models.[1]

Tumor regression in

FGFR2-amplified

gastric cancer models.

[6]

Inhibition of tumor

growth in FGFR2-

amplified gastric

cancer models.[11]

Key Preclinical

Findings

High selectivity for

FGFR2-positive cells;

stable in circulation

with significant tumor

enrichment of the

payload.

Demonstrated anti-

tumor activity in

models with FGFR2

gene fusions.

Showed efficacy in

trastuzumab-resistant

gastric cancer models

with FGFR

overexpression.

Table 3: Clinical Trial Data
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Parameter
BAY 1187982
(Phase I)

Infigratinib (Gastric
Cancer, Phase 2a)

Pemigatinib
(Gastric Cancer,
Phase II - FiGhTeR
trial)

Population

Advanced solid

tumors with known

FGFR2 expression.[5]

Locally advanced or

metastatic gastric/GEJ

adenocarcinoma with

FGFR2 amplification

(failed ≥2 prior lines of

therapy).[7]

Metastatic EGJ/gastric

cancer refractory to

first-line trastuzumab-

containing therapy.[9]

Dosage

0.1 to 1.3 mg/kg

intravenously every 3

weeks.[5]

125 mg orally daily (3

weeks on, 1 week off).

[7]

13.5 mg orally daily (2

weeks on, 1 week off).

[9]

Efficacy

No objective

responses reported;

one patient with stable

disease.[4][5]

Objective Response

Rate (ORR): 25%.[7]

Primary endpoint is

12-week progression-

free survival rate (data

pending).[9]

Safety/Tolerability

Poorly tolerated;

Dose-limiting toxicities

included

thrombocytopenia,

proteinuria, and

corneal events. MTD

determined to be 0.2

mg/kg.[4][5]

Manageable safety

profile.

Generally well-

tolerated; common

adverse events

include

hyperphosphatemia,

fatigue, and dry

mouth.

Reason for

Discontinuation

Trial terminated early

due to poor tolerability

and a narrow

therapeutic window.[4]

[5]

- -

Experimental Protocols
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Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY

1187982 are summarized below, based on published literature.

In Vitro Cytotoxicity and Cell Viability Assays
Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.

Methodology:

Cell Lines: A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g.,

SNU-16, KatoIII for high expression; MDA-MB-231 for low/no expression) were used.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well

and allowed to adhere overnight.

Treatment: Cells were treated with serial dilutions of BAY 1187982, a non-targeting control

ADC, or the free auristatin payload for 72 to 96 hours.[12]

Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g.,

CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[13][14] The luminescence or absorbance,

which is proportional to the number of viable cells, was measured using a plate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by

fitting the dose-response curves using a four-parameter logistic model.

In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.

Methodology:

Animal Models: Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[1][15]

Tumor Implantation: Human cancer cells (e.g., SNU-16, MFM-223) were implanted

subcutaneously into the flanks of the mice.[1] For patient-derived xenograft (PDX) models,

tumor fragments were implanted.[16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://aacrjournals.org/mct/article/5/6/1474/285425/Potent-cytotoxicity-of-an-auristatin-containing
https://applications.emro.who.int/imemrf/Novelty_Biomed/Novelty_Biomed_2017_5_3_98_103.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_23
https://www.medchemexpress.com/aprutumab-ixadotin.html
https://www.veterinarypaper.com/pdf/2024/vol9issue5/PartC/9-4-120-754.pdf
https://www.medchemexpress.com/aprutumab-ixadotin.html
https://www.researchgate.net/figure/Characterization-of-xenograft-models-used-for-the-experimental-work_tbl1_360606868
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice

were randomized into treatment and control groups.[17]

Drug Administration: BAY 1187982 was administered intravenously at various dose levels

and schedules (e.g., once weekly).[1] Control groups received vehicle or a non-targeting

control ADC.

Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using

calipers. Animal body weight was monitored as an indicator of toxicity.[18]

Endpoint: The study was terminated when tumors in the control group reached a maximal

allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and

statistical analyses were performed to determine significance.

Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY

1187982 and its components.

Methodology:

Animal Model: Tumor-bearing or non-tumor-bearing mice were used.[17][19]

Drug Administration: A single intravenous dose of BAY 1187982 was administered.

Sample Collection: Blood samples were collected at various time points post-administration.

Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[19]

Bioanalysis:

Total Antibody: The concentration of the antibody component (conjugated and

unconjugated) was measured using a ligand-binding assay, such as an ELISA.

ADC and Payload: The concentration of the intact ADC and the released cytotoxic payload

were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[20][21]

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and

half-life were calculated using non-compartmental analysis.
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Mandatory Visualization
Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT

language.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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